2-[[1-(2-Phenoxyethyl)benzimidazol-2-yl]amino]ethanol
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Overview
Description
2-[[1-(2-Phenoxyethyl)benzimidazol-2-yl]amino]ethanol is a compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(2-Phenoxyethyl)benzimidazol-2-yl]amino]ethanol typically involves the reaction of 1,2-phenylenediamine with 2-phenoxyethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with ethanolamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[[1-(2-Phenoxyethyl)benzimidazol-2-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-[[1-(2-Phenoxyethyl)benzimidazol-2-yl]amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[1-(2-Phenoxyethyl)benzimidazol-2-yl]amino]ethanol involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the function of essential enzymes in microorganisms. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact pathways and molecular targets vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a phenoxyethyl group.
2-(1-Hydroxyethyl)benzimidazole: Similar structure but with a hydroxyethyl group
Uniqueness
2-[[1-(2-Phenoxyethyl)benzimidazol-2-yl]amino]ethanol is unique due to the presence of both a phenoxyethyl group and an ethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[[1-(2-phenoxyethyl)benzimidazol-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-12-10-18-17-19-15-8-4-5-9-16(15)20(17)11-13-22-14-6-2-1-3-7-14/h1-9,21H,10-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHPIJJUPCRVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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